molecular formula C20H28O2 B14121995 (8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

(8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Cat. No.: B14121995
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-CWOWKJJZSA-N
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Description

9-CIS-RETINOIC ACID, also known as alitretinoin, is a form of vitamin A and a first-generation retinoid. It is a naturally occurring compound that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound is particularly significant due to its ability to bind to and activate retinoid X receptors (RXRs), which are involved in numerous physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-CIS-RETINOIC ACID typically involves the condensation of a 9-cis-J3-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia . This method, developed by Mayer and Isler, has been widely used in both laboratory and industrial settings.

Industrial Production Methods: In industrial production, the synthesis of 9-CIS-RETINOIC ACID follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-CIS-RETINOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers of retinoic acid, which have distinct biological activities and applications .

Scientific Research Applications

9-CIS-RETINOIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-CIS-RETINOIC ACID involves its binding to retinoid X receptors (RXRs). Once bound, these receptors function as transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA . The compound’s ability to modulate gene expression makes it a powerful tool in both therapeutic and research settings.

Comparison with Similar Compounds

    All-trans-retinoic acid: Another form of retinoic acid with similar biological activities but different receptor binding affinities.

    13-cis-retinoic acid: Known for its use in acne treatment, it has distinct pharmacological properties compared to 9-CIS-RETINOIC ACID.

    9-cis-13,14-dihydroretinoic acid: An endogenous retinoid with similar RXR binding properties.

Uniqueness: 9-CIS-RETINOIC ACID is unique due to its high affinity for RXRs, making it particularly effective in modulating gene expression through these receptors. Its ability to isomerize into other biologically active forms also adds to its versatility in research and therapeutic applications .

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6?,12-11+,15-8?,16-14?

InChI Key

SHGAZHPCJJPHSC-CWOWKJJZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=CC=CC(=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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